
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O. It is a cycloalkane derivative, characterized by a cyclopropane ring attached to a cyclohexane ring with a methyl group at the 3-position and an aldehyde functional group at the 1-position of the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . The subsequent functionalization of the cyclopropane ring with an aldehyde group can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts
Major Products
Oxidation: 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Methylcyclohexyl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is not well-documented. its reactivity is primarily influenced by the strained nature of the cyclopropane ring and the presence of the aldehyde functional group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives:
Cyclopropane: The simplest cyclopropane compound, used as a building block in organic synthesis.
Cyclopropanecarboxaldehyde: Similar to this compound but lacks the cyclohexane ring.
1-(3-Methylcyclohexyl)cyclopropane-1-methanol: A reduced form of the aldehyde compound, with a primary alcohol functional group.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a cyclohexane ring, and an aldehyde functional group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h8-10H,2-7H2,1H3 |
InChI Key |
CVLVLEXRTILLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2.4]heptane-4-carboximidamide](/img/structure/B13249703.png)
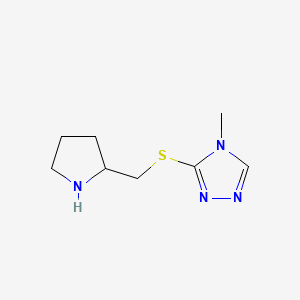
![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)
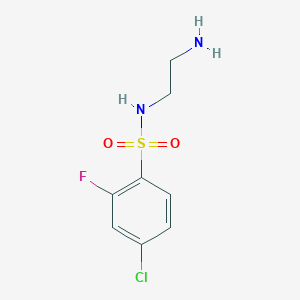
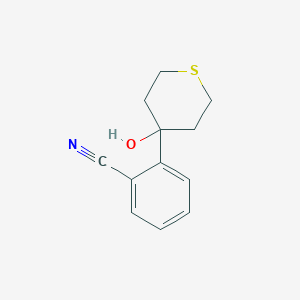
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
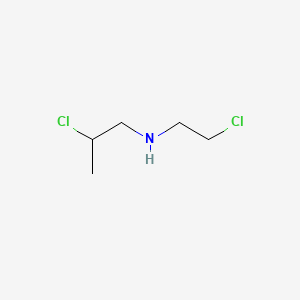
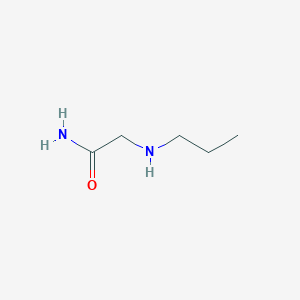

![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)

